Product packaging for 2-(1-Naphthyl)-2-oxoethyl thiocyanate(Cat. No.:CAS No. 139679-35-9)

2-(1-Naphthyl)-2-oxoethyl thiocyanate

Cat. No.: B1225139
CAS No.: 139679-35-9
M. Wt: 227.28 g/mol
InChI Key: VXWSXLFEJJRUIT-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)-2-oxoethyl thiocyanate ( 139679-35-9) is a synthetic α-oxo thiocyanate with the molecular formula C13H9NOS and an average molecular weight of 227.28 g/mol . This compound belongs to the class of naphthalene derivatives and is characterized by a thiocyanate group (-SCN) attached to an α-oxoethyl chain, which confers specific reactivity patterns valuable in organic synthesis . It can be efficiently synthesized via the iron(III) chloride-catalyzed α-thiocyanation of ketones, a method noted for its mild conditions, high selectivity, and good yields, providing a practical route to this class of molecules . The thiocyanate functional group serves as a versatile synthetic handle, potentially acting as a precursor to other sulfur-containing functionalities such as thiocarbamates or incorporating heterocyclic systems, making it a building block for the preparation of more complex structures . Researchers value this compound for exploring new synthetic methodologies and as an intermediate in the development of specialized chemical entities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NOS B1225139 2-(1-Naphthyl)-2-oxoethyl thiocyanate CAS No. 139679-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-naphthalen-1-yl-2-oxoethyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c14-9-16-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWSXLFEJJRUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1 Naphthyl 2 Oxoethyl Thiocyanate and Its Congeners

Nucleophilic Substitution Routes to Alpha-Thiocyanatoketones

Nucleophilic substitution is a foundational method for preparing α-thiocyanatoketones. This approach typically involves the reaction of an α-haloketone with a thiocyanate (B1210189) salt.

The most direct synthesis of 2-(1-Naphthyl)-2-oxoethyl thiocyanate involves the reaction of an α-haloketone, such as 2-bromo-1-(1-naphthyl)ethanone, with an alkali metal thiocyanate. nih.gov This reaction is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. The polarity of the carbon-halogen bond, enhanced by the adjacent carbonyl group, makes the α-carbon highly susceptible to nucleophilic attack by the thiocyanate anion. nih.gov The starting material, 2-bromo-1-(1-naphthyl)ethanone, is a known compound that can be prepared for this purpose. sigmaaldrich.com This method is widely applicable for producing a variety of phenacyl thiocyanates, which are valuable precursors for numerous heterocyclic compounds. nih.gov

The general reaction is as follows:

RC(O)CH₂X + MSCN → RC(O)CH₂SCN + MX (where X = Cl, Br; M = K, Na)

The efficiency of this reaction is notable, as the reactivity of α-haloketones towards nucleophiles is significantly higher than that of corresponding alkyl halides. nih.govwikipedia.org

Table 1: Examples of Nucleophilic Substitution for α-Thiocyanatoketone Synthesis
Starting α-HaloketoneThiocyanate SourceProductReference
Phenacyl BromidePotassium ThiocyanatePhenacyl Thiocyanate nih.gov
ChloroacetonePotassium Iodide (catalyst), Thiocyanate sourceAcetyl-methyl Thiocyanate wikipedia.org
2-Bromo-1-(aryl)ethanonesAlkali Metal Thiocyanates2-Aryl-2-oxoethyl thiocyanates nih.gov

To improve efficiency and avoid the pre-halogenation step, catalyst-assisted methods have been developed. Iron(III) chloride (FeCl₃) has emerged as a mild, inexpensive, and efficient Lewis acid catalyst for the direct α-thiocyanation of enolizable ketones using ammonium (B1175870) thiocyanate. organic-chemistry.orgias.ac.in This method provides α-oxo thiocyanates in high yields and with excellent selectivity under mild conditions. organic-chemistry.orgias.ac.inorganic-chemistry.org The reaction proceeds cleanly without significant side products, and dichloromethane (B109758) is often the optimal solvent. organic-chemistry.org The catalytic activity of FeCl₃ is attributed to its ability to facilitate the enolization of the ketone, making it susceptible to attack by the thiocyanate. organic-chemistry.orgresearchgate.net This approach has been successfully applied to a wide range of substrates, including acetophenones and cyclic ketones. organic-chemistry.org

Furthermore, the use of inorganic solid-supported reagents, such as clay-supported ammonium thiocyanate, offers a convenient and rapid method for synthesizing α-oxo thiocyanates. acs.org These supported reagents can simplify the work-up process and, in some cases, be recycled and reused, aligning with the principles of green chemistry. organic-chemistry.orgacs.org

Table 2: Iron(III) Chloride-Catalyzed α-Thiocyanation of Ketones
Ketone SubstrateThiocyanate SourceCatalystYieldReference
AcetophenoneAmmonium ThiocyanateIron(III) ChlorideHigh organic-chemistry.orgias.ac.in
CyclohexanoneAmmonium ThiocyanateIron(III) ChlorideHigh organic-chemistry.org
PropiophenoneAmmonium ThiocyanateIron(III) ChlorideHigh organic-chemistry.org
Activated ArenesN-thiocyanatosaccharinIron(III) ChlorideExcellent organic-chemistry.orgacs.org

Oxidative Thiocyanation Strategies

Oxidative methods provide an alternative pathway to α-thiocyanatoketones, often under milder conditions and with different substrate scopes compared to substitution reactions.

A modern and environmentally friendly approach involves the use of singlet oxygen (¹O₂) to mediate the oxidative thiocyanation of various substrates. acs.org This method utilizes visible light irradiation and a photosensitizer to generate singlet oxygen from molecular oxygen. acs.orgresearchgate.net The singlet oxygen is believed to accept an electron from a thiocyanate anion (SCN⁻) to form a highly reactive thiocyanate radical (•SCN). acs.org

In the context of producing α-keto thiocyanates, this strategy has been successfully applied to terminal alkynes, which undergo oxidative thiocyanation to yield the desired products. acs.org This process is noteworthy for its use of ambient, green reagents like oxygen and visible light. acs.orgscispace.com Mechanistic studies suggest that singlet oxygen is a crucial stimulant for the reaction to proceed. scispace.com

Electrochemical synthesis represents a powerful and green tool for C-S bond formation. rsc.org The electrochemical α-C–H thiocyanation of ketones offers a direct route to α-thiocyanatoketones without the need for external chemical oxidants or metal catalysts. organic-chemistry.orgnih.govresearchgate.net In a typical setup, the reaction is carried out in an undivided cell using inexpensive materials like graphite (B72142) anodes. organic-chemistry.org

One prominent method involves the electrolysis of enol acetates with ammonium thiocyanate (NH₄SCN) as the thiocyanate source. organic-chemistry.orgnih.gov This process generates α-thiocyanated ketones in good yields under mild conditions and tolerates a variety of functional groups. organic-chemistry.org The mechanism is proposed to involve radical processes initiated by the electrochemical oxidation of the thiocyanate anion. organic-chemistry.org The use of solid-supported catalysts, such as Amberlyst-15, can further enhance the process, allowing the catalyst to be reused multiple times without a loss of efficacy. rsc.org

Novel Synthetic Route Development for Functionalized Alpha-Thiocyanatoketones

Research continues to yield novel and more versatile methods for synthesizing functionalized α-thiocyanatoketones. One such innovative strategy is the transition-metal-free, potassium persulfate (K₂S₂O₈)-promoted regioselective ketonization of vinyl azides. researchgate.netresearchgate.net This method allows for the direct and efficient synthesis of α-thiocyanated ketones at room temperature. researchgate.net

Another advanced route involves the electrophilic thiocyanato reagent-assisted oxa-Michael/thiocyanation of α,β-unsaturated ketones. acs.org Using reagents like N-thiocyanatosuccinimide (NTS) in the presence of an alcohol, this method achieves a regioselective difunctionalization of the C=C double bond, leading to complex β-alkoxy-α-thiocyanatoketones. researchgate.netacs.org These cutting-edge methods expand the synthetic utility and allow for the creation of α-thiocyanatoketones with greater structural complexity.

Chemical Reactivity and Transformation Pathways of 2 1 Naphthyl 2 Oxoethyl Thiocyanate

Electrophilic Nature of the Carbonyl and Alpha-Carbon Centers

The reactivity of 2-(1-Naphthyl)-2-oxoethyl thiocyanate (B1210189) is significantly influenced by two primary electrophilic sites. The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophilic attack. Additionally, the alpha-carbon, positioned between the electron-withdrawing carbonyl and thiocyanate groups, exhibits pronounced electrophilicity. This electronic arrangement not only increases the acidity of the alpha-hydrogens but also renders the carbon susceptible to nucleophilic substitution reactions, which is a cornerstone of its utility in synthetic chemistry.

Nucleophilic Behavior of the Thiocyanate Group

The thiocyanate group (-SCN) is an ambident nucleophile, capable of reacting through either its sulfur or nitrogen atom. researchgate.net The outcome of its reaction is often dictated by the principle of Hard and Soft Acids and Bases (HSAB). The sulfur atom, being larger and more polarizable, is a soft nucleophile that preferentially attacks soft electrophiles. Conversely, the smaller, more electronegative nitrogen atom is a hard nucleophile that reacts with hard electrophiles. This dual reactivity allows for controlled, selective bond formation, leading to either thiocyanates (R-S-C≡N) or isothiocyanates (R-N=C=S), depending on the reaction partner and conditions. wikipedia.org

Cyclization Reactions and Heterocycle Annulation

A major application of 2-(1-Naphthyl)-2-oxoethyl thiocyanate in organic synthesis is its role as a precursor for various heterocyclic structures. The molecule's inherent reactivity facilitates both intramolecular and intermolecular cyclizations to generate valuable ring systems.

This compound is an effective substrate for the Hantzsch thiazole (B1198619) synthesis, one of the most reliable methods for constructing the thiazole ring. nih.gov In this reaction, it functions as an α-haloketone equivalent, condensing with thioamides or thioureas. nih.govresearchgate.net The reaction is initiated by the nucleophilic attack of the thioamide's sulfur atom on the electrophilic alpha-carbon of the naphthyl-oxoethyl thiocyanate. This is followed by a cyclization and dehydration sequence to yield the corresponding 4-(1-naphthyl)-substituted thiazole derivative. researchgate.netyoutube.com This pathway is a fundamental route to a variety of substituted thiazoles. bepls.com

Table 1: Hantzsch Thiazole Synthesis using this compound

RoleReactantKey TransformationGeneral Product
α-Keto SynthonThis compoundNucleophilic attack, cyclization, and dehydration4-(1-Naphthyl)-thiazole derivative
N-C-S Fragment SourceThioamide or Thiourea (B124793)

The synthetic utility of this compound extends to the formation of reduced thiazole rings like thiazolines and thiazolidones. The synthesis of 2-thiazolines can be achieved through condensation reactions with β-amino thiols. organic-chemistry.orgresearchgate.net Thiazolidinone derivatives, particularly 2,4-thiazolidinediones, can be prepared through multi-step sequences often involving cyclization with reagents like thioglycolic acid after initial transformations. nih.gov These heterocycles are important pharmacophores in medicinal chemistry.

More complex, fused heterocyclic systems such as N-thiazolo-1,3-oxathiol-2-imines are also accessible from α-keto thiocyanates. thieme-connect.de The synthesis can be initiated by the reaction of the corresponding α-haloketone with potassium thiocyanate supported on silica (B1680970) gel. thieme-connect.de This generates the α-thiocyanatoketone in situ, which can then undergo an acid-catalyzed intramolecular cyclization. The resulting cationic intermediate can react with another molecule of the α-thiocyanatoketone, leading to the final fused N-thiazolo-1,3-oxathiol-2-imine structure after a second cyclization and elimination of water. thieme-connect.de

Functional Group Interconversion Capabilities (e.g., Masked Thiol Equivalents)

Beyond its direct use in building heterocycles, the thiocyanate group in this compound serves as a versatile functional handle. It can act as a "masked" or protected form of a thiol (mercaptan). researchgate.net This is particularly useful because free thiols can be sensitive and interfere with certain reaction conditions. masterorganicchemistry.com The thiocyanate group can be converted to the corresponding thiol, in this case, 2-(1-naphthyl)-2-oxoethane-1-thiol, through various methods, such as treatment with phosphorus pentasulfide or other reducing agents. beilstein-journals.orgorganic-chemistry.org This allows for the strategic introduction of a thiol group at a later stage in a synthetic sequence, broadening the compound's applicability. beilstein-journals.orgnih.gov

Mechanistic Investigations in Reactions Involving 2 1 Naphthyl 2 Oxoethyl Thiocyanate

Elucidation of Nucleophilic Substitution Mechanisms at the Alpha-Carbon

The alpha-carbon of 2-(1-naphthyl)-2-oxoethyl thiocyanate (B1210189), being adjacent to both a carbonyl group and a carbon bearing a thiocyanate leaving group, is a primary site for nucleophilic attack. The elucidation of the operative nucleophilic substitution mechanisms at this position is critical for understanding its reactivity profile. The primary mechanisms to consider are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways, along with potential contributions from radical-nucleophilic substitution (SRN1) mechanisms under specific conditions. researchgate.net

The carbonyl group significantly influences the reaction pathway. Its electron-withdrawing nature can stabilize an adjacent negative charge, potentially favoring an enolate-driven mechanism. libretexts.org Conversely, it can also stabilize a carbocation intermediate through resonance, a key feature of the SN1 pathway. The choice between these mechanisms is often dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the presence of any catalysts.

In an S_N2 reaction, a nucleophile attacks the alpha-carbon, leading to the displacement of the thiocyanate group in a single, concerted step. dalalinstitute.com This mechanism would result in an inversion of stereochemistry if the alpha-carbon were chiral. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. dalalinstitute.com

Conversely, an S_N1 reaction would proceed through a two-step mechanism involving the initial departure of the thiocyanate leaving group to form a resonance-stabilized carbocation. The large naphthyl group can also participate in stabilizing this intermediate through charge delocalization. The subsequent attack of a nucleophile on this planar carbocation would lead to a racemic mixture of products if the carbon were a stereocenter.

Under certain conditions, particularly with specific nucleophiles and the use of light, a radical-nucleophilic substitution (SRN1) mechanism might be operative. researchgate.net This pathway involves the formation of a radical anion intermediate. researchgate.net

A summary of how reaction conditions may influence the operative mechanism is presented in the table below.

Factor Favors S_N2 Mechanism Favors S_N1 Mechanism Favors S_RN1 Mechanism
Nucleophile Strong, unhindered nucleophilesWeak nucleophilesRadical initiators, specific anions
Solvent Polar aprotic solvents (e.g., acetone, DMF)Polar protic solvents (e.g., ethanol, water)Aprotic solvents
Substrate Structure Less substituted alpha-carbonFormation of a stable carbocationSubstrates that can form stable radical anions
Leaving Group Good leaving groupExcellent leaving groupGood leaving group

Understanding Intramolecular Cyclization Pathways and Stereochemical Control

The structure of 2-(1-naphthyl)-2-oxoethyl thiocyanate contains both an electrophilic center (the alpha-carbon) and a nucleophilic atom (the nitrogen of the thiocyanate group, or the sulfur atom under different conditions), setting the stage for potential intramolecular cyclization reactions. These reactions can lead to the formation of heterocyclic ring systems, which are prevalent in many biologically active molecules.

One plausible intramolecular pathway involves the nucleophilic attack of the nitrogen atom of the thiocyanate group onto the carbonyl carbon. This would be followed by a rearrangement and subsequent ring closure. Alternatively, under basic conditions, the formation of an enolate at the alpha-carbon could be followed by an intramolecular attack on the thiocyanate group.

Stereochemical control in these cyclization reactions is of paramount importance, as the spatial arrangement of atoms in the resulting cyclic product can dramatically affect its properties. nih.govnih.gov The stereochemical outcome is often determined by the conformation of the transition state during the ring-forming step. For instance, the orientation of the bulky naphthyl group will play a significant role in directing the approach of the reacting moieties, leading to a preference for one diastereomer over another. The principles of Curtin-Hammett kinetics may apply, where the product distribution is governed by the relative energies of the transition states leading to the different stereoisomers. nih.govnih.gov

The table below outlines potential cyclization products and the factors influencing their formation.

Reaction Condition Proposed Intermediate Potential Cyclic Product Key Stereochemical Influences
AcidicProtonated carbonylOxathiazole or thiazole (B1198619) derivativesSteric hindrance from the naphthyl group
BasicEnolateThiazine or other sulfur-containing heterocyclesConformation of the enolate intermediate
ThermalConcerted rearrangementIsothiocyanate intermediate followed by cyclizationOrbital symmetry considerations

Mechanistic Insights into Oxidative Thiocyanation Processes

While this compound is a product of thiocyanation, understanding the reverse or related oxidative processes is also mechanistically insightful. Oxidative thiocyanation typically involves the reaction of a nucleophilic species with a source of electrophilic thiocyanogen (B1223195), often generated in situ. researchgate.net The mechanism of such a process for the synthesis of the title compound would likely involve the reaction of the corresponding enol or enolate of 1-(1-naphthyl)ethanone with a thiocyanating agent.

The mechanism can be catalyzed by either acid or base. youtube.com In an acid-catalyzed mechanism, the ketone first undergoes tautomerization to form an enol. libretexts.org The electron-rich double bond of the enol then acts as the nucleophile, attacking the electrophilic thiocyanating agent. libretexts.org Subsequent deprotonation of the carbonyl oxygen regenerates the ketone functionality, now with a thiocyanate group at the alpha-position.

Under basic conditions, a strong base would deprotonate the alpha-carbon to form an enolate. This powerful nucleophile would then readily attack the electrophilic thiocyanating agent in an S_N2-like fashion. libretexts.org

The choice of thiocyanating agent is crucial. Reagents like thiocyanogen ((SCN)₂) or the use of a combination of a thiocyanate salt with an oxidizing agent (e.g., bromine) are common. researchgate.net The reactivity and selectivity of the reaction are highly dependent on the specific reagent and conditions employed.

Role of Catalytic Species in Promoting Transformations

Catalysts can play a pivotal role in directing the outcome of reactions involving this compound by lowering the activation energy of a specific pathway. Both acid and base catalysis are highly relevant to the chemistry of this compound, particularly in reactions involving the alpha-carbon and the carbonyl group.

Acid Catalysis: Protic or Lewis acids can activate the carbonyl group by protonating or coordinating to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In the context of nucleophilic substitution at the alpha-carbon, acid catalysis can promote the formation of an enol intermediate, which can then react with electrophiles. libretexts.org

Base Catalysis: Bases can facilitate the deprotonation of the alpha-carbon, leading to the formation of a highly nucleophilic enolate. youtube.com This enolate can then participate in a variety of reactions, including alkylation, aldol-type condensations, and nucleophilic substitution. The choice of base is critical; a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can irreversibly form the enolate, while a weaker base like an alkoxide may establish an equilibrium.

The table below summarizes the roles of different types of catalysts in reactions of this compound.

Catalyst Type Mode of Action Promoted Reaction Type Example
Acid (Brønsted or Lewis) Activation of the carbonyl group, promotion of enol formation.Nucleophilic addition to the carbonyl, alpha-halogenation.Hydrochloric acid, Aluminum chloride
Base (e.g., alkoxides, LDA) Formation of an enolate intermediate.Nucleophilic substitution at the alpha-carbon, aldol (B89426) reactions.Sodium ethoxide, Lithium diisopropylamide
Phase-Transfer Catalyst Facilitates reaction between water-soluble and organic-soluble reactants.Nucleophilic substitution with anionic nucleophiles.Tetrabutylammonium bromide
Transition Metal Catalyst Can enable novel reaction pathways through oxidative addition, reductive elimination, etc.Cross-coupling reactions, C-H activation.Palladium or copper complexes

Theoretical and Computational Studies of 2 1 Naphthyl 2 Oxoethyl Thiocyanate

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule dictates its fundamental properties. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the optimized geometry and electronic distribution of 2-(1-Naphthyl)-2-oxoethyl thiocyanate (B1210189).

DFT calculations, often using a basis set like 6-311+G*, can predict key structural parameters. The geometry is optimized to find the lowest energy conformation. For this molecule, key features include the dihedral angle between the naphthyl ring and the carbonyl group, as well as the bond lengths and angles of the thiocyanate moiety. The electronic properties of related thioamides and thiourea (B124793) derivatives have been successfully studied using such methods, providing a reliable precedent. iaea.orgmdpi.com

The electronic distribution can be visualized through electrostatic potential (ESP) maps. These maps highlight electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions and sites of potential reactivity. In 2-(1-Naphthyl)-2-oxoethyl thiocyanate, the oxygen of the carbonyl group and the nitrogen of the thiocyanate group are expected to be electron-rich, while the carbonyl carbon and the carbon of the thiocyanate group are electron-deficient.

Table 1: Predicted Structural and Electronic Properties

Property Predicted Value/Description Method of Determination
Optimized Geometry Non-planar structure with a specific dihedral angle between the naphthyl and carbonyl groups. DFT (e.g., B3LYP/6-311+G*)
Dipole Moment A significant dipole moment arising from the polar oxoethyl thiocyanate group. Quantum Chemical Calculation
Electrostatic Potential Negative potential around the oxygen and nitrogen atoms; positive potential around the carbonyl and thiocyanate carbons. ESP Map Generation

Prediction of Reaction Energetics and Transition States

Computational methods are invaluable for mapping out potential reaction pathways and determining their feasibility. For this compound, a key reaction is its formation from an α-haloketone precursor, 2-halo-1-(1-naphthyl)ethan-1-one, and a thiocyanate salt.

Computational models can also predict the energetics of subsequent reactions, such as the cyclization of α-thiocyano ketones to form thiazoles or other heterocycles, a common application for this class of compounds. researchgate.net

Table 2: Hypothetical Reaction Energetics for Synthesis

Reaction Step ΔG (kcal/mol) ΔH (kcal/mol) Description
Reactants → Transition State +Ea +ΔH‡ Energy barrier for the nucleophilic substitution.
Transition State → Products - - Formation of the C-S bond and displacement of the halide.

Analysis of Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule interacts with other reagents.

For this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the naphthyl ring and the sulfur atom, indicating its potential as a nucleophile. The LUMO is expected to be centered on the electrophilic carbonyl carbon and the C-S bond, marking the sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and the electrophilicity index, provide quantitative measures of reactivity. researchgate.netnih.gov These descriptors help in comparing the reactivity of this compound with other related compounds and in predicting its behavior in different chemical environments. Fukui functions can further pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks within the molecule. nih.gov

Table 3: Frontier Orbitals and Reactivity Descriptors

Parameter Predicted Location/Value Implication
HOMO Naphthyl ring, Sulfur atom Nucleophilic character
LUMO Carbonyl carbon, C-S bond Electrophilic sites
HOMO-LUMO Gap Moderate Indicates kinetic stability

Computational Modeling of Synthetic Efficiency and Selectivity

Computational models can be used to optimize synthetic protocols by exploring the effects of different solvents, catalysts, and reaction conditions. For the synthesis of this compound, this involves modeling the nucleophilic substitution reaction.

By incorporating solvent effects using models like the Polarizable Continuum Model (PCM), chemists can predict how the reaction energetics and, consequently, the reaction rate will change in different media. nih.gov This is crucial for selecting a solvent system that maximizes yield and minimizes side reactions.

Furthermore, computational studies can investigate the potential for side reactions, such as the formation of the isomeric isothiocyanate. By comparing the activation barriers for the formation of both the thiocyanate (S-attack) and isothiocyanate (N-attack) products, the selectivity of the reaction can be predicted. Generally, for reactions of α-haloketones with thiocyanate ions, S-alkylation is strongly favored, leading to high selectivity for the thiocyanate product.

Advanced Methodological Applications in Organic Synthesis

Utilization as a Key Building Block in Multi-component Reactions

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach in organic synthesis. While direct and explicit examples of 2-(1-Naphthyl)-2-oxoethyl thiocyanate (B1210189) in published MCRs are not extensively documented, its structural motif, specifically the α-oxo thiocyanate group, is known to participate in such transformations. The reactivity of this functional group allows for its potential application in the synthesis of highly substituted heterocyclic systems, particularly aminothiazoles.

One plausible MCR strategy involves the one-pot reaction of 2-(1-Naphthyl)-2-oxoethyl thiocyanate with an aldehyde and an amine or a compound containing an active methylene (B1212753) group. This approach, analogous to the well-established Hantzsch thiazole (B1198619) synthesis, could lead to the formation of complex and densely functionalized thiazole derivatives. The reaction is believed to proceed through the in situ formation of an intermediate that subsequently undergoes cyclization.

A representative, albeit generalized, three-component synthesis that could potentially utilize this compound involves its reaction with an aldehyde and an amine in the presence of a suitable catalyst. This would theoretically yield a poly-substituted aminothiazole, a scaffold of significant interest in medicinal chemistry.

Strategies for Constructing Complex Polyfunctionalized Molecular Scaffolds

The inherent reactivity of this compound makes it an attractive starting material for the synthesis of complex, polyfunctionalized molecular scaffolds. The presence of the ketone and thiocyanate functionalities allows for a range of chemical transformations, enabling the introduction of diverse substituents and the construction of intricate ring systems.

A primary application lies in the synthesis of aminothiazole derivatives. The reaction of this compound with various nucleophiles, such as primary and secondary amines, can lead to the formation of 2-aminothiazoles bearing the 1-naphthyl moiety. These products can be further functionalized at the amino group or other positions on the thiazole ring, providing a pathway to a library of compounds with varied electronic and steric properties.

For instance, the condensation of this compound with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, is a viable route to highly functionalized thiazoles. The resulting products would possess multiple reactive sites, allowing for subsequent chemical modifications and the construction of more elaborate molecular architectures.

The following table illustrates the potential for generating diverse thiazole scaffolds from this compound and various reaction partners.

Reactant 1Reactant 2Resulting ScaffoldPotential for Further Functionalization
This compoundPrimary Amine2-Amino-4-(1-naphthyl)thiazoleN-alkylation, N-acylation
This compoundMalononitrile2-Amino-5-cyano-4-(1-naphthyl)thiazoleHydrolysis of nitrile, further reactions at the amino group
This compoundEthyl CyanoacetateEthyl 2-amino-4-(1-naphthyl)thiazole-5-carboxylateSaponification, amidation of the ester

Integration into Modern Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry Principles)

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient processes. Flow chemistry and the principles of green chemistry are at the forefront of this movement, offering advantages such as improved safety, scalability, and reduced environmental impact.

The synthesis of heterocyclic compounds using phenacyl thiocyanates, a class to which this compound belongs, can be adapted to flow chemistry conditions. uc.pt A continuous-flow setup could enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities of the desired products. nih.gov The use of immobilized reagents or catalysts within a flow reactor could further enhance the sustainability of the process by facilitating product purification and catalyst recycling. uc.pt

In line with green chemistry principles, the synthesis of thiazole derivatives from thiocyanates can be performed under environmentally benign conditions. For example, conducting reactions in water or using solvent-free conditions can significantly reduce the use of hazardous organic solvents. The use of reusable catalysts, such as nickel ferrite (B1171679) (NiFe2O4) nanoparticles, has been reported for the one-pot synthesis of thiazole scaffolds, offering a greener alternative to traditional methods.

The following table summarizes the potential application of modern synthetic methodologies to reactions involving this compound.

MethodologyApplication to this compound ChemistryPotential Advantages
Flow Chemistry Continuous synthesis of thiazole derivatives.Enhanced reaction control, improved safety for exothermic reactions, ease of scalability, potential for automation. uc.pt
Green Chemistry Use of water as a solvent, solvent-free reaction conditions, employment of reusable catalysts.Reduced environmental impact, lower cost, simplified work-up procedures.

While specific, detailed research on the application of these modern methodologies to this compound is still emerging, the foundational principles and related examples strongly suggest its suitability for integration into these advanced synthetic workflows.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of α-keto thiocyanates, including 2-(1-Naphthyl)-2-oxoethyl thiocyanate (B1210189), traditionally relies on the reaction of an α-halo ketone with a thiocyanate salt. rsc.org However, modern synthetic chemistry is increasingly focused on sustainability, demanding greener reagents, milder reaction conditions, and the use of catalytic systems to minimize waste. bohrium.com

Future research will focus on developing catalytic methods that avoid stoichiometric and often hazardous reagents. Key areas of exploration include:

Photocatalysis: Visible-light-mediated reactions have emerged as a powerful tool in sustainable synthesis. organic-chemistry.org Research into organic dye-sensitized photocatalysis, for instance using 9,10-dicyanoanthracene, could enable the synthesis from readily available acrylic acids and ammonium (B1175870) thiocyanate under additive-free conditions. organic-chemistry.orgacs.org This approach uses ubiquitous dioxygen as both an oxygen source and an oxidant, representing a highly green methodology. acs.org

Electrocatalysis: Electrochemical synthesis offers a direct and clean method for forming C-S bonds. acs.org The development of an electrochemical protocol for the thiocyanation of enol acetates derived from 1-acetylnaphthalene could provide a direct, reagent-minimal route to 2-(1-Naphthyl)-2-oxoethyl thiocyanate. acs.org

Heterogeneous Catalysis: The use of reusable solid catalysts simplifies product purification and reduces waste. Boron-doped TiO2 nanoparticles have been shown to effectively catalyze the oxy-thiocyanation of alkenes to furnish α-thiocyanato ketones. chemrevlett.com Adapting such heterogeneous catalysts for the direct synthesis from 1-vinylnaphthalene (B14741) or related precursors would be a significant step towards a truly sustainable process. The reusability of such catalysts over multiple reaction cycles is a key advantage. chemrevlett.com

Catalyst SystemPrecursorsKey AdvantagesReference
Visible-Light Photocatalysis Acrylic Acids, NH4SCNAdditive-free, uses O2 as oxidant, mild conditions. organic-chemistry.orgacs.org
Electrocatalysis Enol Acetates, NH4SCNAvoids chemical oxidants, high functional group tolerance. acs.org
Heterogeneous Catalysis (B-TiO2) Alkenes, NH4SCNCatalyst is reusable, easy product separation. chemrevlett.com
FeCl3-mediated Ketones, KSCNSimple, efficient, high selectivity for α-position. organic-chemistry.org

Exploration of Unprecedented Reactivity Modes of the Thiocyanate Group

The thiocyanate group is a versatile functional handle, known for its conversion into various sulfur-containing scaffolds. researchgate.net However, its reactivity within the α-keto framework of this compound is ripe for further exploration beyond classical transformations, such as the synthesis of 2-aminothiazoles. researchgate.net

Emerging research paradigms could focus on:

Radical-mediated Transformations: The thiocyanate group can participate in radical reactions. Future work could explore the generation of a thiocyanato radical from this compound, which could then engage in novel C-C or C-heteroatom bond-forming reactions. Metal-free protocols using visible light could initiate decarboxylative thiocyanation, hinting at the accessibility of radical pathways. rsc.org

Isomerization to Isothiocyanate: While some alkyl thiocyanates are known to isomerize to the corresponding isothiocyanates, this is often catalyzed by excess thiocyanate ions. wikipedia.org Investigating controlled, catalyst-driven isomerization of this compound to 2-(1-Naphthyl)-2-oxoethyl isothiocyanate would provide access to a different class of reactive intermediate for synthesizing novel heterocyclic systems.

Hypotensive Agent Scavenging: Thiocyanate (SCN⁻) is an effective scavenger of hypohalous acids like hypobromous acid (HOBr). acs.org The sulfur atom in this compound could potentially exhibit unique oxidative chemistry, reacting with biological oxidants. While distinct from the free ion, exploring its reactivity towards species like HOSCN or (SCN)2 could uncover novel bio-orthogonal reactions or probes for oxidative stress. nih.gov

Application of Machine Learning and AI in Synthetic Route Design

For this compound, future research should leverage these computational tools to:

Optimize Synthetic Pathways: AI platforms can analyze vast databases of chemical reactions to propose the most efficient and cost-effective synthetic routes. grace.comresearchgate.net For this target molecule, an AI tool could weigh various precursors (e.g., 1-acetylnaphthalene, 1-naphthoyl chloride, 1-vinylnaphthalene) and thiocyanating agents to predict the optimal combination and reaction conditions, minimizing experimental effort. ijpsjournal.com

Discover Novel Routes: By learning from millions of reaction records, ML models can identify non-intuitive or entirely new synthetic pathways that a human chemist might overlook. acs.orgnih.gov This could lead to the discovery of unprecedented methods for installing the α-keto thiocyanate functionality onto the naphthalene (B1677914) scaffold.

Integrate Biocatalysis: AI-driven synthesis planning tools are beginning to integrate both chemical and enzymatic reaction steps. moleculemaker.org This could lead to hybrid chemo-enzymatic routes for producing enantiomerically pure derivatives of this compound, a task that is challenging for traditional synthesis alone.

AI/ML ApplicationObjectivePotential Impact on SynthesisReference
Retrosynthesis Platforms Identify optimal synthetic routes from known reactions.Reduced development time and cost, higher overall yield. grace.comacs.org
New Reaction Prediction Discover non-intuitive or novel chemical transformations.Innovation in synthetic methodology for thiocyanates. nih.govrsc.org
Chemo-enzymatic Integration Combine chemical and biological catalysts in a single plan.Access to chiral compounds and greener processes. moleculemaker.org

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation of Intermediates

Understanding a reaction mechanism requires the characterization of transient intermediates, which are often short-lived and present in low concentrations. lumenlearning.comwikipedia.org Advanced analytical techniques are essential to capture these fleeting species and provide a complete picture of the reaction dynamics of this compound.

Future research in this area will depend on:

Time-Resolved Spectroscopy: Pump-probe techniques can provide snapshots of molecules in action. nih.gov Time-resolved infrared or UV-Vis spectroscopy could be used to monitor the formation and decay of intermediates during the synthesis or subsequent reactions of this compound, for example, during its cyclization to form thiazoles. nih.gov

Infrared Ion Spectroscopy (IRIS): The combination of mass spectrometry with IRIS has emerged as a powerful method for assigning definitive structures to ions in the gas phase. nih.gov This technique would be invaluable for characterizing charged intermediates that may form during catalytic cycles or in reactions involving the thiocyanate moiety.

Time-Resolved X-ray Diffraction: For reactions that can occur in the crystalline state, time-resolved serial femtosecond crystallography (TR-SFX) offers the ultimate tool for creating a "molecular movie" of bond-making and bond-breaking events. rsc.orgresearchgate.net While technically demanding, applying TR-SFX could provide unambiguous structural data on the transition states and intermediates involved in the transformations of this compound with atomic resolution. nih.gov

TechniqueType of InformationTarget Intermediates/ProcessesReference
Time-Resolved IR/UV-Vis Kinetics and vibrational modes of transient species.Radical intermediates, enolates, cyclization precursors. lumenlearning.comnih.gov
Infrared Ion Spectroscopy (IRIS) Definitive structure of gas-phase ionic intermediates.Charged catalytic species, fragment ions. nih.gov
Time-Resolved X-ray Diffraction Atomic-resolution "movie" of solid-state reactions.Transition states, short-lived crystalline intermediates. nih.govrsc.orgnih.gov
Low-Temperature NMR Structure of relatively stable intermediates in solution.Carbocations, stable enolates. numberanalytics.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(1-Naphthyl)-2-oxoethyl thiocyanate?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • React 1-naphthyl ketone derivatives (e.g., 1-naphthylacetate) with thiocyanate salts (e.g., KSCN) under acidic conditions to introduce the thiocyanate group.
  • Purify intermediates via recrystallization (e.g., ethanol, as in , yielding 68% for a related thiadiazole compound).
  • Optimize reaction time and temperature to avoid side products, as thiocyanate reactivity varies with substituents .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • IR Spectroscopy : Identify the thiocyanate (-SCN) stretch (~2100–2050 cm⁻¹) and carbonyl (C=O) stretch (~1700 cm⁻¹) (e.g., reports CO at 1638 cm⁻¹).
  • NMR : ¹H NMR detects aromatic protons (δ 7.15–8.39 ppm for naphthyl systems) and α-protons adjacent to carbonyl/thiocyanate groups (δ ~8.85 ppm). ¹³C NMR confirms carbonyl (δ ~183 ppm) and thiocyanate carbon (δ ~110–120 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 227.04 for C₁₁H₇NOS) and fragmentation patterns .

Basic: How should researchers assess the compound’s stability under experimental conditions?

Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Solubility : Test in polar (e.g., DMSO, ethanol) and non-polar solvents; note that thiocyanates may hydrolyze in aqueous acidic/basic conditions.
  • Light Sensitivity : Store in amber vials if photodegradation is observed (refer to handling guidelines in for related naphthyl compounds) .

Advanced: What mechanisms explain its biological activity (e.g., cystine depletion)?

Answer:

  • Cystine Depletion : The thiocyanate group reacts with cystine via nucleophilic attack, disrupting disulfide bonds in proteins. This mimics the action of cystine-depleting agents like cysteamine ( ).
  • ER Stress Modulation : In vitro assays (e.g., cell viability tests) can link its activity to ER chaperone GRP78/BiP inhibition, as seen in rheumatoid arthritis models ().
  • Structure-Activity Relationships (SAR) : Modify the naphthyl or thiocyanate moieties to assess changes in potency .

Advanced: How to resolve contradictions in reactivity data across studies?

Answer:

  • Control Reaction Conditions : Compare solvent polarity (e.g., DMSO vs. ethanol), temperature, and catalysts. and highlight how solvent choice affects yields in thiocyanate reactions.
  • Analytical Validation : Replicate conflicting experiments using standardized techniques (e.g., HPLC purity checks, NMR quantification).
  • Computational Modeling : Use DFT calculations to predict reaction pathways and compare with experimental outcomes (e.g., ’s InChI/SMILES data for related compounds) .

Advanced: How to design experiments probing its interactions with biomolecules?

Answer:

  • Spectroscopic Titration : Use UV-Vis or fluorescence spectroscopy to monitor binding with proteins (e.g., albumin) via quenching effects.
  • NMR Titration : Track chemical shift changes in ¹H or ¹³C NMR upon interaction with target molecules.
  • Molecular Docking : Leverage structural data (e.g., GRP78/BiP from ) to predict binding sites and validate with mutagenesis studies .

Advanced: What strategies mitigate toxicity risks during handling?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection (as per and for related thiocyanates).
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
  • Waste Management : Neutralize thiocyanate residues with oxidizing agents (e.g., hypochlorite) before disposal .

Basic: What are key purity criteria for this compound?

Answer:

  • Chromatography : HPLC with UV detection (λ ~254 nm) to confirm >98% purity (as in ).
  • Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (e.g., reports 0.3% deviation for sulfur).
  • Melting Point : Compare observed mp with literature values (e.g., notes mp 56–57°C for 1-naphthyl isothiocyanate) .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiocyanate incorporation.
  • Stepwise Purification : Use column chromatography to isolate intermediates (e.g., naphthyl ketone precursors) before final substitution.
  • Scale-Up Protocols : Refer to industrial methods for related compounds (e.g., ’s 25g/100g pricing tiers for 1-naphthyl isothiocyanate) .

Advanced: What computational tools predict its physicochemical properties?

Answer:

  • PubChem/Cheminformatics : Extract logP, solubility, and pKa from databases (e.g., ’s PubChem entries).
  • DFT Simulations : Calculate dipole moments, HOMO-LUMO gaps, and vibrational spectra using Gaussian or ORCA.
  • QSAR Models : Corrogate bioactivity data (e.g., anti-HIV or antitumor activity in ) with molecular descriptors .

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2-(1-Naphthyl)-2-oxoethyl thiocyanate
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Reactant of Route 2
2-(1-Naphthyl)-2-oxoethyl thiocyanate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.